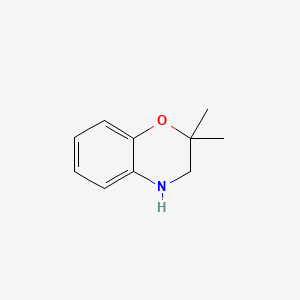

2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Vue d'ensemble

Description

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a type of benzoxazine that has been studied for its biological activities . It has been used as an isostere of 2,2-dimethylchromans, which are known to be pancreatic β-cell KATP channel openers .

Synthesis Analysis

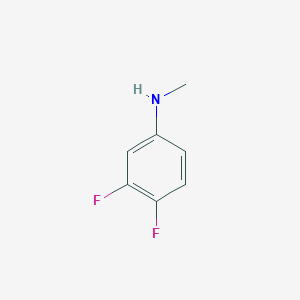

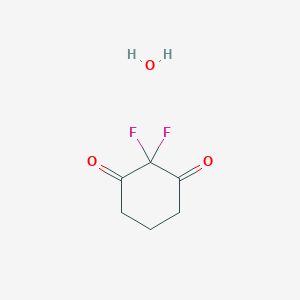

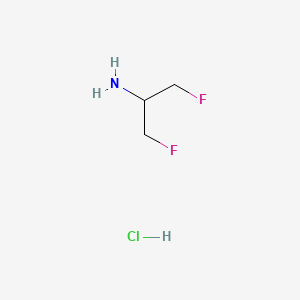

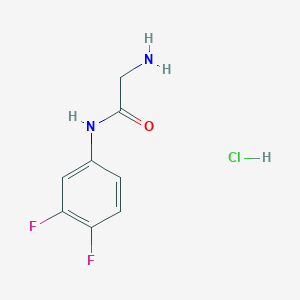

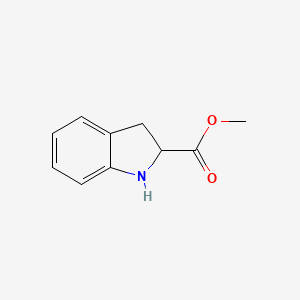

The synthesis of this compound involves the use of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines . It has also been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine ring with two methyl groups attached to the 2-position .Chemical Reactions Analysis

The benzoxazines were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans . Some 4-arylureido-substituted benzoxazines exhibited more pronounced myorelaxant activity than their chroman counterparts .Applications De Recherche Scientifique

1. Pharmacological Potential

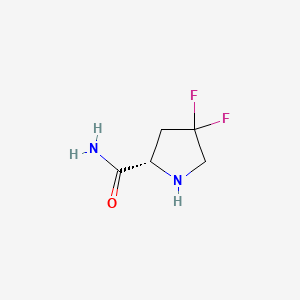

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been explored for their potential pharmacological applications. For instance, they have been studied as inhibitors of insulin release and as vascular smooth muscle relaxants. A specific study found that certain 4-phenylureido/thioureido-substituted benzoxazines showed less activity in inhibiting glucose-induced insulin release compared to their chroman counterparts. However, they exhibited pronounced myorelaxant activities, which are significant in vascular smooth muscle relaxation. This highlights their potential as calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).

2. Chemical Synthesis and Structural Studies

The chemical synthesis of benzoxazine derivatives is a critical area of research. For example, the synthesis of a pentacyclic condensation product from a specific benzoxazine carboxylic acid was achieved, demonstrating the versatility of these compounds in organic synthesis. The structural features of such derivatives are often confirmed using techniques like X-ray analysis (Ilaš et al., 2008).

3. Potassium Channel Activators

Research has identified that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives can act as potent potassium channel activators. This finding is significant for developing new antihypertensive drugs. For example, a compound identified as YM934 exhibited a more potent oral antihypertensive effect than cromakalim in spontaneously hypertensive rats, indicating its potential in cardiovascular pharmacology (Matsumoto et al., 1996).

4. Material Science Applications

In the field of material science, benzoxazine-based phenolic resins have been studied for their reaction with carboxylic acids and phenols. The use of sebacic acid as a catalyst in the curing of these resins demonstrates the potential application of benzoxazines in polymer chemistry and material development (Dunkers & Ishida, 1999).

5. Crystal Structure and Electrochemical Properties

The influence of chemical functionalities on the crystal structures and electrochemical properties of dihydro-benzoxazine dimer derivatives has been explored. Understanding these properties is crucial for their application as chelating agents for various cations, which can have implications in fields like electrochemistry and material science (Suetrong et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . These targets play a crucial role in insulin release and muscle relaxation respectively .

Mode of Action

This compound interacts with its targets by acting as an inhibitor of glucose-induced insulin release . It also exhibits myorelaxant activity, more pronounced in some 4-arylureido-substituted benzoxazines . On vascular smooth muscle cells, it mainly behaves as a calcium entry blocker .

Biochemical Pathways

The compound affects the biochemical pathway related to insulin release. It inhibits the glucose-induced insulin release, thereby impacting the regulation of blood glucose levels . Additionally, it influences the calcium signaling pathway in vascular smooth muscle cells, leading to muscle relaxation .

Pharmacokinetics

Similar compounds have been investigated as orally bioavailable anticancer agents , suggesting potential oral bioavailability.

Result of Action

The compound’s action results in the inhibition of glucose-induced insulin release . This can impact the regulation of blood glucose levels. Additionally, it induces relaxation in vascular smooth muscle cells , which can influence blood pressure regulation.

Action Environment

hypoxic conditions ) and the presence of other compounds (e.g., glibenclamide ).

Analyse Biochimique

Biochemical Properties

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in biochemical reactions, particularly in its interaction with pancreatic β-cell KATP channels. These channels are crucial for regulating insulin release in response to glucose levels. The compound acts as an inhibitor of glucose-induced insulin release, although it is less active compared to its chroman counterparts . Additionally, this compound exhibits myorelaxant activity on vascular smooth muscle cells by behaving as a calcium entry blocker .

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. In pancreatic β-cells, the compound inhibits glucose-induced insulin release, which can impact cell signaling pathways related to insulin secretion . In vascular smooth muscle cells, it acts as a calcium entry blocker, leading to muscle relaxation . These effects highlight the compound’s influence on cellular metabolism and gene expression related to insulin regulation and muscle contraction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the KATP channels in pancreatic β-cells, reducing insulin release in response to glucose . In vascular smooth muscle cells, the compound blocks calcium entry, which is essential for muscle contraction . These interactions underline the compound’s role in enzyme inhibition and modulation of cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the myorelaxant activity of the compound can be sustained over time, particularly in the presence of specific conditions such as precontracted rat aortic rings . Detailed information on its long-term stability and degradation in various settings is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits insulin release and induces muscle relaxation without significant adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific data on these effects are not extensively documented.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s role in inhibiting KATP channels suggests its involvement in metabolic flux related to insulin secretion . Additionally, its myorelaxant activity indicates potential interactions with calcium channels and related metabolic processes in vascular smooth muscle cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit insulin release and induce muscle relaxation suggests its accumulation in pancreatic β-cells and vascular smooth muscle cells . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In pancreatic β-cells, the compound likely localizes to the KATP channels, inhibiting their activity and reducing insulin release . In vascular smooth muscle cells, it may localize to calcium channels, blocking calcium entry and inducing muscle relaxation

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILBVUMFTFLAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866089-28-3 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

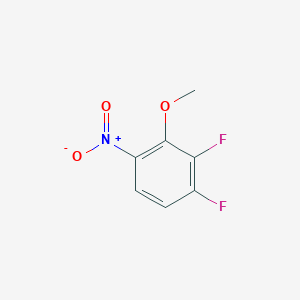

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)